

Elucidation of (R)-1-Methylpiperidine-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: (R)-1-Methylpiperidine-2-carboxylic acid

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Abstract

(R)-1-Methylpiperidine-2-carboxylic acid, also known as (R)-N-methylpipecolic acid, is a chiral cyclic amino acid derivative. Its structure, based on the piperidine ring, makes it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its physicochemical properties, predicted spectroscopic characteristics, and a plausible synthetic pathway. Due to the limited availability of specific experimental data in the public domain, this guide combines known information with theoretical predictions based on analogous structures and general principles of analytical chemistry.

Chemical Structure and Properties

(R)-1-Methylpiperidine-2-carboxylic acid is a derivative of piperidine with a methyl group attached to the nitrogen atom and a carboxylic acid group at the 2-position, with the stereochemistry at the chiral center being (R).

Chemical Structure:

Caption: Figure 1. 2D representation of **(R)-1-Methylpiperidine-2-carboxylic acid**.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of **(R)-1-Methylpiperidine-2-carboxylic acid**.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO ₂	[1]
Molecular Weight	143.18 g/mol	[1][2]
CAS Number	41447-17-0	[1]
IUPAC Name	(2R)-1-methylpiperidine-2-carboxylic acid	[2]
SMILES	CN1CCCC[C@@H]1C(=O)O	
InChI	InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-m/s1	
Classification	D-alpha-amino acid	

Spectroscopic Data for Structural Elucidation

Detailed experimental spectra for **(R)-1-Methylpiperidine-2-carboxylic acid** are not readily available in public databases. The following tables provide predicted and expected values based on the analysis of similar compounds and general spectroscopic principles.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
COOH	10.0 - 13.0	Singlet (broad)	Chemical shift is concentration and solvent dependent.[3][4][5]
H2 (α -proton)	3.0 - 3.5	Doublet of Doublets	Diastereotopic proton adjacent to the carboxylic acid and nitrogen.
N-CH ₃	2.3 - 2.8	Singlet	Methyl group attached to the nitrogen atom.
Piperidine Ring Protons (H3, H4, H5, H6)	1.5 - 3.2	Multiplets	Complex overlapping signals from the piperidine ring protons.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C=O (Carboxyl)	170 - 185	The carbonyl carbon of the carboxylic acid group.[3][4][5]
C2 (α -carbon)	60 - 70	The chiral carbon attached to both the nitrogen and the carboxyl group.
N-CH ₃	40 - 45	The carbon of the N-methyl group.
Piperidine Ring Carbons (C3, C4, C5, C6)	20 - 55	Carbons of the piperidine ring.

2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Fragment	Notes
143	$[M]^+$	Molecular ion peak.
126	$[M - OH]^+$	Loss of the hydroxyl radical from the carboxylic acid. [6]
98	$[M - COOH]^+$	Loss of the carboxyl group. [6]
84	$[C_5H_{10}N]^+$	Fragmentation of the piperidine ring.
70	$[C_4H_8N]^+$	Further fragmentation of the piperidine ring.

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Expected Infrared Absorption Frequencies

Functional Group	Expected Absorption Range (cm ⁻¹)	Notes
O-H (Carboxylic Acid)	2500 - 3300 (broad)	A very broad band characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid. [3] [4] [5]
C-H (Aliphatic)	2850 - 3000	Stretching vibrations of the C-H bonds in the piperidine ring and methyl group.
C=O (Carboxylic Acid)	1700 - 1725	Strong absorption due to the carbonyl stretch. [3] [4] [5]
C-N Stretch	1000 - 1250	Stretching vibration of the carbon-nitrogen bond.

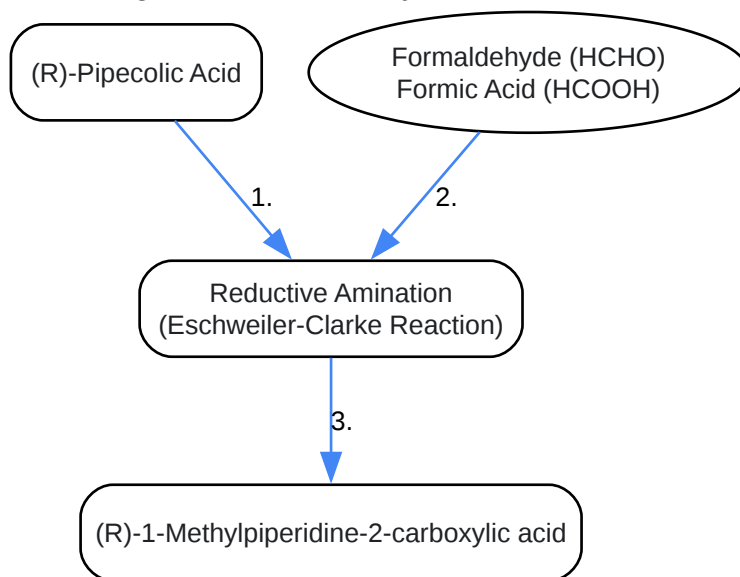
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(R)-1-Methylpiperidine-2-carboxylic acid** are scarce. The following represents a plausible, generalized approach.

3.1. Synthesis: N-Methylation of (R)-Pipelicolic Acid

A common method for the synthesis of N-methylated amino acids is the Eschweiler-Clarke reaction.

Figure 2. Plausible Synthetic Workflow



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Caption: Figure 2. A potential synthetic route to the target molecule.

Protocol:

- (R)-Pipecolic acid is dissolved in an excess of formic acid.
- An excess of aqueous formaldehyde is added to the solution.
- The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the excess formic acid and formaldehyde are removed under reduced pressure.
- The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure **(R)-1-Methylpiperidine-2-carboxylic acid**.

3.2. Analytical Methods

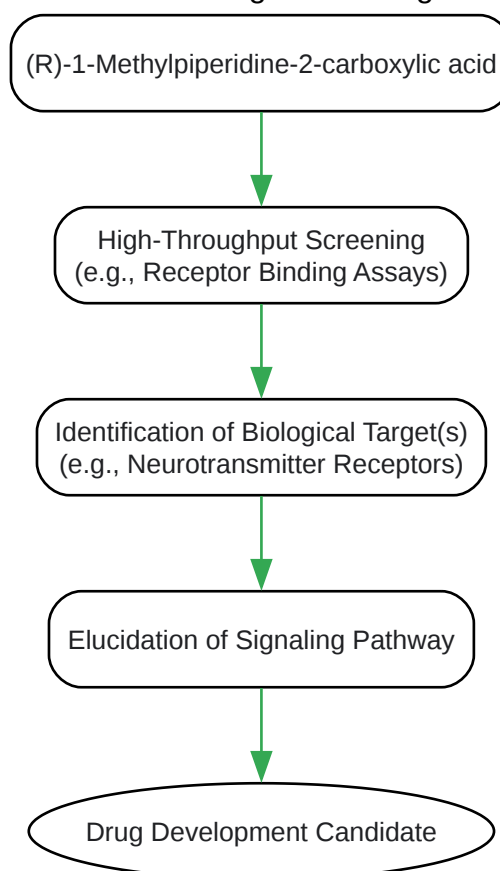
The characterization of the synthesized product would involve the following analytical techniques:

- NMR Spectroscopy (^1H and ^{13}C): To confirm the structure and stereochemistry.
- Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
- Infrared Spectroscopy: To confirm the presence of the key functional groups.
- Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Biological Activity and Signaling Pathways

The biological activity of **(R)-1-Methylpiperidine-2-carboxylic acid** is not well-documented in publicly available literature. Some sources suggest potential interactions with neurotransmitter systems, but specific targets and signaling pathways have not been elucidated.[7] Further research is required to understand its pharmacological profile and mechanism of action.

Figure 3. Research Logic for Biological Activity



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Caption: Figure 3. A logical workflow for investigating the biological activity.

Conclusion

This technical guide provides a foundational understanding of the structural elucidation of **(R)-1-Methylpiperidine-2-carboxylic acid**. While specific experimental data is limited, the combination of theoretical predictions and data from analogous compounds offers a robust framework for its characterization. The provided synthetic and analytical protocols serve as a starting point for researchers in the fields of medicinal chemistry and drug development who are interested in exploring the potential of this chiral building block. Further investigation into its biological activity is warranted to uncover its therapeutic potential.

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